

Application Notes and Protocols: Melt Blending of Chimassorb 2020 in Polypropylene

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Compound of Interest		
Compound Name:	Chimassorb 2020	
Cat. No.:	B8282987	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the melt blending of **Chimassorb 2020**, a high molecular weight hindered amine light stabilizer (HALS), with polypropylene (PP). The protocol is intended to guide researchers in preparing stabilized PP formulations for applications requiring enhanced UV and long-term thermal stability.

Introduction

Chimassorb 2020 is a high molecular weight hindered amine light stabilizer (HALS) that provides excellent protection to polymers, particularly polyolefins like polypropylene, against degradation caused by exposure to UV radiation and heat.[1] Its high molecular weight and oligomeric structure ensure low volatility and high resistance to extraction, making it suitable for a wide range of applications.[1] This document outlines the melt blending procedure using a corotating twin-screw extruder, a common industrial practice for compounding additives into thermoplastic polymers.[2][3][4]

The primary mechanism of HALS like **Chimassorb 2020** involves scavenging free radicals that are formed during the photo-oxidation process, thereby inhibiting the degradation cascade.[5] This stabilization is crucial for maintaining the mechanical integrity and appearance of polypropylene products exposed to sunlight and elevated temperatures over extended periods.

Materials and Equipment



2.1 Materials

- Polypropylene (PP): Homopolymer or copolymer grade, in pellet or powder form. The specific grade will depend on the final application requirements.
- Chimassorb 2020: Supplied as slightly yellow granules.[1]
- Co-stabilizers (Optional): Phosphite or phosphonite-based processing stabilizers (e.g., Irgafos® 168) and phenolic antioxidants (e.g., Irganox® 1010) can be added to protect the polymer during high-temperature processing.
- Nitrogen Gas: For purging the extruder feed hopper to minimize oxidative degradation during processing.

2.2 Equipment

- Co-rotating Twin-Screw Extruder: Equipped with a gravimetric or volumetric feeding system, a vacuum venting port, and a strand die. The screw design should include conveying, kneading, and mixing elements to ensure proper dispersion of the additive.[2][3][4]
- Water Bath: For cooling the extruded strands.
- Pelletizer: To cut the cooled strands into pellets.
- Injection Molding Machine or Compression Press: For preparing test specimens for mechanical and weathering analysis.
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

Experimental Protocols

3.1 Pre-Blending of Materials

For accurate dosing and homogeneous distribution, it is recommended to pre-blend the **Chimassorb 2020** granules and any optional co-stabilizers with the polypropylene pellets in a bag or a tumble blender before feeding them into the extruder. The recommended dosage of **Chimassorb 2020** in polypropylene for thick sections is typically between 0.05% and 1.0% by weight.[1]



3.2 Melt Blending Procedure using a Twin-Screw Extruder

The following is a general protocol for melt blending. Actual parameters may need to be optimized based on the specific extruder, polypropylene grade, and desired level of dispersion.

• Extruder Preparation:

- Ensure the extruder and all ancillary equipment are clean and dry.
- Set the temperature profile for the different zones of the extruder. A typical temperature
 profile for polypropylene is provided in Table 1. The profile should be set to ensure the
 polypropylene is fully melted and the viscosity is suitable for mixing, without causing
 thermal degradation of the polymer or the additive.
- Start the extruder at a low screw speed (e.g., 50 rpm).

· Material Feeding:

- Purge the feed hopper with nitrogen gas to create an inert atmosphere.
- Begin feeding the pre-blended PP/Chimassorb 2020 mixture into the main feed throat of the extruder using a calibrated feeder.

Compounding:

- Gradually increase the screw speed to the desired setpoint (e.g., 200-400 rpm). The
 optimal screw speed will depend on the extruder geometry and the desired balance
 between dispersive and distributive mixing.[2]
- Apply a vacuum to the vent port to remove any volatiles that may be generated during processing.
- Monitor the extruder torque and melt pressure to ensure stable processing.

· Extrusion and Pelletization:

• The molten polymer blend will be extruded through the strand die.



- Pass the extruded strands through a water bath to cool and solidify them.
- Feed the cooled strands into a pelletizer to produce compounded pellets.
- Sample Collection and Storage:
 - Collect the pellets and ensure they are completely dry before storage.
 - Store the compounded pellets in a sealed, moisture-proof bag in a cool, dark place.
- 3.3 Preparation of Test Specimens
- Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, impact test specimens) from the compounded pellets according to relevant ASTM or ISO standards.
- Compression Molding: Alternatively, compression molding can be used to prepare plaques or films for testing.

Data Presentation

The following tables summarize typical data that can be generated to evaluate the performance of **Chimassorb 2020** in polypropylene. The values presented are representative and may vary depending on the specific experimental conditions.

Table 1: Typical Twin-Screw Extruder Processing Parameters for Polypropylene Compounding



Parameter	Value
Zone 1 (Feed)	180 - 200 °C
Zone 2	200 - 220 °C
Zone 3	220 - 230 °C
Zone 4 (Mixing)	220 - 230 °C
Zone 5	210 - 220 °C
Die	220 - 230 °C
Screw Speed	200 - 400 rpm
Throughput	5 - 15 kg/h (for a lab-scale extruder)

Table 2: Effect of **Chimassorb 2020** Concentration on the Mechanical Properties of Polypropylene

Chimassorb 2020 Conc. (wt%)	Tensile Strength at Yield (MPa)	Elongation at Break (%)	Izod Impact Strength (kJ/m²)
0 (Unstabilized PP)	34	450	3.5
0.2	34	445	3.6
0.5	33.5	440	3.8
1.0	33	430	4.0

Table 3: Accelerated Weathering Performance of Polypropylene with **Chimassorb 2020** (QUV Accelerated Weathering Tester, ASTM G154)



Chimassorb 2020 Conc. (wt%)	Time to 50% Retention of Tensile Strength (hours)	Change in Yellowness Index (ΔΥΙ) after 1000 hours
0 (Unstabilized PP)	< 500	> 15
0.2	1500	< 5
0.5	> 2500	< 3
1.0	> 3500	< 2

Mandatory Visualizations



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Caption: Workflow for melt blending **Chimassorb 2020** in polypropylene.

Safety Precautions

- Always handle **Chimassorb 2020** in a well-ventilated area.
- Avoid creating dust during handling.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Follow all safety guidelines for operating the twin-screw extruder and other high-temperature equipment.



• Consult the Safety Data Sheet (SDS) for Chimassorb 2020 for detailed safety information.

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